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Compound of Interest

Compound Name: Tambiciclib

Cat. No.: B12372452 Get Quote

Tambiciclib (SLS009/GFH009) is a potent and highly selective, intravenously administered

small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It is currently under

investigation as a promising therapeutic agent for various hematological malignancies and solid

tumors, with a particular focus on acute myeloid leukemia (AML). This technical guide provides

an in-depth overview of the foundational science of Tambiciclib, including its mechanism of

action, preclinical evidence, and clinical trial data, tailored for researchers, scientists, and drug

development professionals.

Mechanism of Action: Selective Inhibition of CDK9-
Mediated Transcription
Tambiciclib's primary mechanism of action is the selective inhibition of CDK9, a key

component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb

complex, which also includes a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in the

regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II (RNAP II), an event that is essential for the transition from transcriptional

initiation to productive elongation.

In many cancers, particularly hematological malignancies, malignant cells become dependent

on the continuous and rapid transcription of genes encoding short-lived survival proteins.

These include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the proto-

oncogene MYC. By inhibiting CDK9, Tambiciclib prevents the phosphorylation of RNAP II,

leading to a stall in transcriptional elongation. This results in the rapid depletion of critical
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survival proteins like MCL1 and MYC, ultimately triggering the intrinsic apoptotic pathway and

leading to cancer cell death.[1][2]

The high selectivity of Tambiciclib for CDK9 over other CDKs and kinases is a key attribute,

suggesting the potential for a wider therapeutic window and a more favorable safety profile

compared to less selective CDK inhibitors.[2]

Preclinical Evidence: In Vitro and In Vivo Efficacy
A substantial body of preclinical research has demonstrated the potent anti-cancer activity of

Tambiciclib across a range of cancer models.

In Vitro Studies: Potent Anti-Proliferative and Pro-
Apoptotic Effects
Tambiciclib has shown potent anti-proliferative activity in various human hematologic

malignancy and solid tumor cell lines.

Table 1: In Vitro Anti-Proliferative Activity of Tambiciclib (GFH009)

Cell Line Cancer Type IC50 (nM)

MV-4-11
Acute Myeloid Leukemia

(AML)
<200

OCI-AML-3
Acute Myeloid Leukemia

(AML)
Data not available

HL-60 Acute Promyelocytic Leukemia Data not available

NCI-H209 Small Cell Lung Cancer Data not available

RH30 Rhabdomyosarcoma Data not available

Data compiled from publicly available preclinical study results.[3][4] Specific IC50 values for all

cell lines are not consistently reported in the provided search results.

Studies have shown that treatment with Tambiciclib leads to a dose-dependent decrease in

the protein levels of MCL1 and MYC.[2][3] Furthermore, Tambiciclib has been observed to
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induce apoptosis, as evidenced by the cleavage of caspase-3 and PARP in AML cell lines such

as OCI-AML-3, MV4-11, and HL-60.[2]

In Vivo Studies: Tumor Growth Inhibition in Xenograft
Models
The anti-tumor efficacy of Tambiciclib has been confirmed in in vivo xenograft models of

human hematologic malignancies. In a study using a mouse model with transplanted human

AML cells (MV-4-11), intravenous administration of Tambiciclib resulted in a dose-dependent

inhibition of tumor growth.[3][5] Notably, twice-weekly injections of Tambiciclib maleate at 10

mg/kg significantly prolonged the survival of the tumor-bearing mice without causing significant

body weight loss, indicating good tolerability.[5] In vivo studies also confirmed the

downregulation of MCL-1 and MYC protein expression in the tumor tissue following

Tambiciclib treatment.[5]

Clinical Development: Focus on Acute Myeloid
Leukemia
Tambiciclib is being actively investigated in clinical trials, with the most advanced studies

focusing on its use in combination with other agents for the treatment of relapsed/refractory

AML.

Phase 2 Clinical Trial (NCT04588922)
A key ongoing study is a Phase 2, open-label, single-arm, multi-center trial evaluating the

safety, tolerability, and efficacy of Tambiciclib in combination with venetoclax and azacitidine in

patients with relapsed/refractory AML.[6][7][8][9][10] The trial has explored different dosing

schedules, including 45 mg and 60 mg once weekly, and 30 mg twice weekly.[6][8]

Table 2: Key Efficacy Results from the Phase 2 Trial of Tambiciclib in Relapsed/Refractory

AML

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/jsh-009.html
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://probechem.com/products_GFH009.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10732257/
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10732257/
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10732257/
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://www.clinicaltrialsarena.com/news/sellas-cdk9-inhibitor-advance-exceeding-expectations-aml/
https://www.onclive.com/view/tambiciclib-plus-azacitidine-and-venetoclax-elicits-robust-antitumor-activity-in-r-r-aml
https://www.cancernetwork.com/view/tambiciclib-plus-ven-aza-met-all-primary-end-points-in-r-r-aml-trial
https://www.cancernetwork.com/view/tambiciclib-displays-survival-benefit-enhanced-orr-in-aml-mrc
https://www.clinicaltrials.gov/study/NCT04588922
https://www.clinicaltrialsarena.com/news/sellas-cdk9-inhibitor-advance-exceeding-expectations-aml/
https://www.cancernetwork.com/view/tambiciclib-plus-ven-aza-met-all-primary-end-points-in-r-r-aml-trial
https://www.benchchem.com/product/b12372452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population Dosing Regimen
Overall Response
Rate (ORR)

Median Overall
Survival (OS)

All evaluable patients

(n=54)
Various 33% Data not available

All evaluable patients

at optimal dose
30 mg twice weekly 40% Data not available

AML with

Myelodysplasia-

Related Changes

(AML-MRC)

30 mg twice weekly 44% 8.9 months

AML-MRC with

Myelomonocytic/Myel

omonoblastic Subtype

30 mg twice weekly 50% Data not available

Patients with ASXL1

mutations
30 mg twice weekly 50% Data not available

Patients with RUNX1

mutations
Data not available 60% (n=3/5) Data not available

Patients with TP53

mutations
Data not available 33% (n=1/3) Data not available

Relapsed/refractory to

venetoclax-based

regimens

30 mg twice weekly 46% 8.8 months

Data compiled from multiple press releases and reports on the NCT04588922 trial.[7][8][9]

The combination of Tambiciclib with venetoclax and azacitidine has been generally well-

tolerated, with no new safety signals observed.[9] The promising results from this trial have led

to a recommendation from the FDA to initiate a randomized clinical trial of Tambiciclib in the

first-line setting for newly diagnosed AML patients.[7]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are representative protocols for key assays used in the preclinical evaluation of

Tambiciclib.

In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tambiciclib in

cancer cell lines.

Methodology:

Cell Seeding: Seed cancer cells (e.g., MV-4-11, OCI-AML-3) in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at

37°C in a humidified atmosphere with 5% CO2.

Compound Treatment: Prepare serial dilutions of Tambiciclib in complete growth medium.

Add the diluted compound to the wells, typically in a final volume of 100 µL, to achieve the

desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment

control.

Incubation: Incubate the plates for a specified period, typically 72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for MCL1 and MYC
Objective: To assess the effect of Tambiciclib on the protein expression of MCL1 and MYC.

Methodology:
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Cell Treatment and Lysis: Treat cancer cells with various concentrations of Tambiciclib for a

specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented

with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an

SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room

temperature. Incubate the membrane with primary antibodies against MCL1, MYC, and a

loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate

with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry: Quantify the band intensities and normalize the levels of MCL1 and MYC to

the loading control.

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Tambiciclib in a mouse model.

Methodology:

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5

x 10^6 MV-4-11 cells) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with

calipers regularly.

Drug Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³),

randomize the mice into treatment and control groups. Administer Tambiciclib intravenously
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at specified doses and schedules (e.g., 10 mg/kg twice weekly). The control group should

receive the vehicle.

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the

end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western

blotting, immunohistochemistry).

Survival Study: In a parallel cohort, monitor the survival of the mice in each group.

Visualizations: Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and

experimental designs.
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Tambiciclib Mechanism of Action
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Caption: Mechanism of action of Tambiciclib in inhibiting cancer cell survival.
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In Vitro Experimental Workflow for Tambiciclib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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